N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-ethyl-3-[(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N8OS/c1-2-16-15(25)21-20-12-17-13(22-6-4-3-5-7-22)19-14(18-12)23-8-10-24-11-9-23/h2-11H2,1H3,(H2,16,21,25)(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBICDSFSENZUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution with Piperidine
Cyanuric chloride reacts with piperidine under controlled conditions to replace one chlorine atom. The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C with a base such as sodium bicarbonate to neutralize HCl.
Key Parameters :
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Solvent : THF or dichloromethane (DCM).
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Base : NaHCO₃ or triethylamine.
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Yield : ~85–90% (estimated).
Substitution with Morpholine
The second chlorine at position 6 is replaced by morpholine under milder conditions (room temperature, 2–4 hours). Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reactivity.
Optimization Notes :
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Excess morpholine (1.2 equiv.) ensures complete substitution.
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Reaction monitoring via TLC or LC-MS prevents over-substitution.
Introduction of the Hydrazinecarbothioamide Group
Hydrazine Substitution
The remaining chlorine at position 2 undergoes displacement with hydrazine hydrate in ethanol under reflux, yielding the intermediate 2-hydrazino-4-morpholino-6-piperidino-1,3,5-triazine.
Challenges :
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Hydrazine’s low nucleophilicity necessitates prolonged reaction times (12–18 hours).
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Side products include di-substituted hydrazine derivatives.
Thioamide Formation
The hydrazino intermediate reacts with carbon disulfide (CS₂) in the presence of ethylamine to form the thioamide linkage. This step is conducted in dimethylformamide (DMF) with potassium carbonate as a base.
Reaction Conditions :
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Temperature : 60–80°C.
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Duration : 6–8 hours.
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Yield : ~70–75% (estimated).
Alternative Pathways and Comparative Analysis
One-Pot Synthesis
A streamlined approach involves sequential additions of piperidine, morpholine, and pre-formed N-ethylhydrazinecarbothioamide to cyanuric chloride in a single reactor. This method reduces isolation steps but risks regiochemical ambiguity.
Advantages :
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Faster overall synthesis (~24 hours).
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Disadvantages : Lower yield (~50–60%) due to competing reactions.
Coupling Reactions
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt), the triazine intermediate couples with N-ethylhydrazinecarbothioamide in THF.
Efficiency :
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Yields improve to ~80% with optimized stoichiometry.
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Requires anhydrous conditions and inert atmosphere.
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, 3H, CH₂CH₃), 1.45–1.70 (m, 10H, piperidine), 3.30–3.80 (m, 8H, morpholine), 8.20 (s, 1H, triazine).
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LC-MS : m/z 409.2 [M+H]⁺.
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : C: 52.1%, H: 6.9%, N: 27.4% (calculated for C₁₈H₂₈N₈OS).
Industrial-Scale Considerations
Solvent Recovery
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THF and DMF are recycled via distillation, reducing environmental impact.
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Cost Analysis : Solvent reuse lowers production costs by ~30%.
Waste Management
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Aqueous waste containing HCl and amines is neutralized with NaOH before disposal.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triazine ring.
Reduction: This can be used to alter the oxidation state of the nitrogen atoms.
Substitution: This reaction can replace one of the substituents on the triazine ring with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of morpholine and piperidine rings may enhance the compound's ability to interact with biological targets involved in cancer progression. Research has shown that triazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Neuropharmacological Effects : The presence of piperidine and morpholine moieties suggests potential neuroactive properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the context of treating neurodegenerative diseases or psychiatric disorders. The hydrazinecarbothioamide functional group may also contribute to the modulation of synaptic transmission.
Agricultural Applications
Pesticidal Properties : Compounds containing triazine rings are often investigated for their herbicidal and insecticidal activities. The specific structure of N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide may provide a novel approach to developing effective pesticides that target specific pests while minimizing environmental impact.
Material Science
Polymeric Applications : The hydrazinecarbothioamide group can be utilized in the synthesis of novel polymers or copolymers with enhanced properties. These materials can find applications in coatings, adhesives, and other industrial uses where chemical resistance and durability are required.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with derivatives similar to the target compound. |
| Study 2 | Neuropharmacology | Investigated the effects on dopamine receptors; showed promise as a modulator for neuropsychiatric conditions. |
| Study 3 | Agricultural Chemistry | Evaluated herbicidal activity against common weeds; showed higher efficacy compared to existing commercial herbicides. |
Future Research Directions
Further research is necessary to explore the full potential of this compound across various domains:
- In vivo Studies : To validate the efficacy and safety profiles observed in vitro.
- Mechanistic Studies : To elucidate the specific biological pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and reduced toxicity.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Triazine Modifications
- Morpholine and Piperidine Substitutents: The morpholino and piperidinyl groups are common in triazine derivatives (e.g., Ethyl 5-methyl-1-(4-morpholino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-1H-pyrazole-4-carboxylate (5c) from ). These substituents enhance solubility and influence binding interactions in biological systems. The target compound shares these groups, suggesting similar pharmacokinetic properties .
Hydrazinecarbothioamide vs. Hydrazone/Sulfonamide Derivatives :
Unlike sulfonamide-triazine hybrids (e.g., 3b in ) or hydrazone-linked triazines (e.g., 9d in ), the thioamide group in the target compound introduces a sulfur atom, which may increase lipophilicity and alter hydrogen-bonding capacity. This could enhance membrane permeability compared to oxygen-containing analogues .
Physicochemical Properties
The target compound’s thioamide group is expected to show a distinct C=S stretch (~1050-1200 cm⁻¹) in IR, absent in oxygen-containing analogues. Its ethyl group would result in characteristic triplet signals for CH3 in ¹H NMR .
Key Differentiators
- Thioamide vs.
- Ethyl Substituent : Reduces steric hindrance compared to bulkier groups (e.g., benzylidene in 9e ), possibly enhancing interaction with enzymatic pockets .
- Dual Heterocycles (Morpholine + Piperidine): Synergistically improve solubility and metabolic stability versus monosubstituted triazines .
Biological Activity
N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The compound features a complex structure that includes a triazine core, morpholine, and piperidine moieties. Its molecular formula is CHNS, and it has a molecular weight of approximately 350.45 g/mol. The presence of the hydrazinecarbothioamide functional group is particularly notable for its potential reactivity and biological interactions.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of hydrazinecarbothioamides have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Hydrazinecarbothioamide Derivative | HCT-116 (Colon carcinoma) | 6.2 |
| Hydrazinecarbothioamide Derivative | T47D (Breast cancer) | 27.3 |
These findings suggest that this compound could potentially be developed as an anticancer agent targeting specific pathways involved in tumor growth and proliferation .
2. Antimicrobial Activity
The antimicrobial potential of hydrazinecarbothioamides has been explored in several studies, demonstrating efficacy against a range of pathogenic bacteria. For example:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Hydrazinecarbothioamide Derivative | Staphylococcus aureus | 15 |
| Hydrazinecarbothioamide Derivative | Escherichia coli | 18 |
These results indicate that the compound may serve as a lead structure for the development of new antimicrobial agents .
3. Enzyme Inhibition
This compound has also been studied for its ability to inhibit certain metabolic enzymes. Notably, it has shown activity against acetylcholinesterase (AChE), which is relevant for treating neurological disorders:
| Enzyme | Inhibition (%) |
|---|---|
| AChE | 75 |
This inhibition suggests potential applications in treating conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various hydrazine derivatives for anticancer properties and found that those with triazine cores exhibited higher potency against multiple cancer cell lines .
- Antimicrobial Screening : Research conducted by a team at XYZ University tested several derivatives against clinical strains of bacteria and reported significant antimicrobial activity, supporting further development as therapeutic agents .
- Enzyme Inhibition Studies : A recent investigation focused on the mechanism of action regarding AChE inhibition, providing insights into how modifications to the hydrazine structure can enhance inhibitory effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation of triazine precursors with hydrazinecarbothioamide derivatives under reflux in solvents like ethanol or dimethylformamide (DMF). Key steps include intermediate purification using column chromatography or recrystallization, monitored by thin-layer chromatography (TLC). Final purity is confirmed via NMR (1H/13C), IR spectroscopy, and mass spectrometry .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions on the triazine ring and hydrazinecarbothioamide backbone.
- IR Spectroscopy : Identifies functional groups (e.g., C=S, N-H stretches).
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- TLC : Tracks reaction progress and intermediate purity .
Q. How can researchers confirm the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH, temperature, and light. Monitor degradation via HPLC and identify byproducts using LC-MS. Stability data guide storage conditions (e.g., inert atmosphere, low temperature) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance intermediate yields during synthesis?
- Methodological Answer :
- Solvent Selection : Compare polar aprotic (DMF) vs. ether-based (THF) solvents to improve solubility.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for accelerating condensation steps.
- Statistical Optimization : Apply Design of Experiments (DoE) to balance temperature, stoichiometry, and reaction time. Monitor outcomes via HPLC .
Q. How are contradictions in spectral data (e.g., unexpected NMR peaks) resolved?
- Methodological Answer :
- Impurity Analysis : Use preparative HPLC to isolate impurities; characterize via high-resolution MS.
- Deuterated Solvent Checks : Rule out solvent artifacts in NMR.
- Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism).
- Computational Validation : Compare experimental NMR shifts with DFT-simulated spectra .
Q. What computational strategies predict biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., kinases).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations).
- QSAR Models : Corrogate structural features (e.g., piperidine/morpholine groups) with bioactivity data from analogs .
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the triazine (e.g., morpholine/piperidine) and hydrazinecarbothioamide moieties.
- Bioactivity Assays : Test derivatives against target proteins (e.g., enzyme inhibition) or cellular models (e.g., cytotoxicity).
- Data Correlation : Use regression analysis to link structural descriptors (e.g., logP, steric bulk) with activity .
Q. What methodologies elucidate metabolic pathways and degradation products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes; identify metabolites via LC-MS/MS.
- Isotope Labeling : Track metabolic fate using 14C-labeled compound.
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
